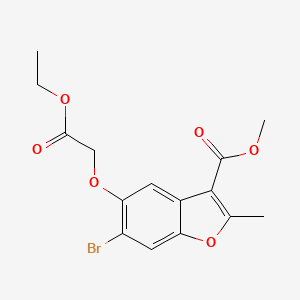

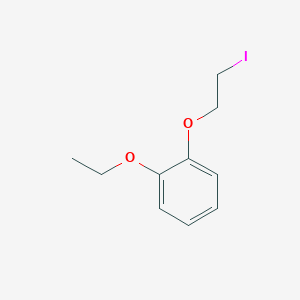

![molecular formula C21H13N3O2S B2584425 N-(3-(Benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazol-2-carboxamid CAS No. 477536-21-3](/img/structure/B2584425.png)

N-(3-(Benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

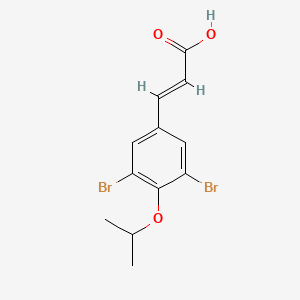

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . A series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .

Chemical Reactions Analysis

Benzoxazole synthesis often involves the reaction of 2-aminothiophenol with aldehydes . In the case of benzoxazolyl aniline derivatives, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .

Wissenschaftliche Forschungsanwendungen

- Forscher haben eine Reihe von N-[3-(Benzimidazol-2-yl-amino)phenyl]amin- und N-[3-(Benzoxazol-2-ylamino)phenyl]amin-Derivaten synthetisiert und auf ihre Zytotoxizität gegenüber Krebszellen untersucht . Bemerkenswert ist, dass die Verbindungen 10e und 11s eine bemerkenswerte Zytotoxizität in menschlichen Tumorzelllinien zeigten. Weitere Studien ergaben, dass die Verbindung 10e einen Zellzyklusarrest in der G2/M-Phase induzierte und die Apoptose in Leukämie-Krebszellen verstärkte.

- Benzo[d]imidazo[2,1-b]thiazole, die strukturell mit unserer Verbindung verwandt sind, wurden als potente nicht-sedative Anxiolytika untersucht . Diese Verbindungen können therapeutische Vorteile für Angststörungen bieten.

- Die Analoga der Verbindung wurden als PET-Bildgebungssonden zur Detektion von β-Amyloid-Plaques im Gehirn von Alzheimer-Patienten untersucht . Solche Sonden spielen eine entscheidende Rolle bei der Früherkennung und Überwachung des Krankheitsverlaufs.

- Benzo[d]imidazo[2,1-b]thiazole, einschließlich unserer Verbindung, zeigen eine Kinase-inhibitorische Aktivität . Die gezielte Hemmung von Kinasen ist essentiell in der Krebstherapie und bei anderen Erkrankungen, die mit dysregulierten Signalwegen einhergehen.

- Benzo[d]imidazo[2,1-b]thiazole und Benzo[d]oxazol-Derivate besitzen antimikrobielle Aktivität . Diese Verbindungen können zur Bekämpfung von bakteriellen und Pilzinfektionen beitragen.

- Obwohl unsere Verbindung nicht direkt untersucht wurde, wurden Benzoxazol-Derivate zur Behandlung von Nervenfunktionsverlust untersucht . Ihre neuroprotektiven Wirkungen bedürfen weiterer Erforschung.

Antitumoraktivität

Angstlösende Eigenschaften

PET-Bildgebungssonde für die Alzheimer-Krankheit

Kinasehemmung

Antimikrobielle Eigenschaften

Neuroprotektives Potenzial

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit quorum sensing pathways in bacteria .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to bind to the active site of certain bacterial systems, inhibiting their function .

Biochemical Pathways

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide may affect quorum sensing pathways in bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .

Result of Action

Similar compounds have been found to inhibit bacterial growth and biofilm formation .

Zukünftige Richtungen

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. Therefore, there has been a large upsurge in the synthesis of benzoxazole via different pathways .

Biochemische Analyse

Biochemical Properties

It is known that benzoxazole and benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .

Cellular Effects

Benzoxazole and benzothiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoxazole and benzothiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole and benzothiazole derivatives have been studied in both in vitro and in vivo studies . These studies often examine the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide at different dosages in animal models have not been extensively studied. Benzoxazole and benzothiazole derivatives have been tested in animal models, and their effects can vary with dosage . These studies often observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzoxazole and benzothiazole derivatives can interact with various enzymes and cofactors . These interactions can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzoxazole and benzothiazole derivatives can interact with various transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .

Subcellular Localization

Benzoxazole and benzothiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . These factors can influence the compound’s activity or function .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCWCRRVCFSOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

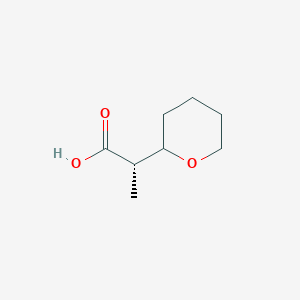

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)

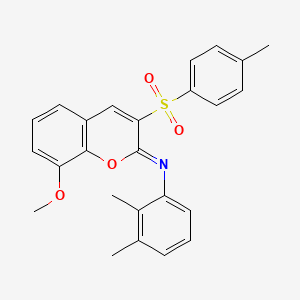

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)

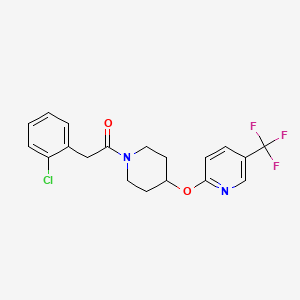

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)

![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)